2,2-Diallylpyrrolidine
Overview
Description
2,2-Diallylpyrrolidine is an organic compound with the molecular formula C10H17N. It is a derivative of pyrrolidine, featuring two allyl groups attached to the second carbon of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diallylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with allyl bromide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Diallylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various substituted pyrrolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines .
Scientific Research Applications
2,2-Diallylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Diallylpyrrolidine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of allyl groups allows for unique interactions with various biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpyrrolidine
- 2,2-Diethylpyrrolidine
- 2,2-Dipropylpyrrolidine
Uniqueness
2,2-Diallylpyrrolidine is unique due to the presence of allyl groups, which confer distinct reactivity and interaction profiles compared to its alkyl-substituted counterparts. This uniqueness makes it valuable for specific applications where the allyl functionality is advantageous .
Properties
IUPAC Name |
2,2-bis(prop-2-enyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-3-6-10(7-4-2)8-5-9-11-10/h3-4,11H,1-2,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGZTZMXOLYPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341522 | |
Record name | 2,2-Diallylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40162-97-8 | |
Record name | 2,2-Diallylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,2-diallylpyrrolidine synthesized according to the provided research?
A1: The research describes a cascade reaction involving allylmagnesium bromide and sugar-derived bromonitriles. [] Initially, allylmagnesium bromide adds to the bromonitrile, followed by an intramolecular SN2 cyclization to form a pyrrolidine ring. Finally, another equivalent of allylmagnesium bromide reacts with the newly formed ring, resulting in the this compound structure.
Q2: Why is the synthesis of compounds like this compound significant in the context of the research?
A2: The research highlights the synthesis of various pyrrolidine derivatives, with a particular interest in those bearing structural similarities to natural products like (+)-lentiginosine. [] While this compound itself is not naturally occurring, its synthesis demonstrates the versatility of the developed method and its potential for generating a library of diverse pyrrolidine structures, some of which might exhibit interesting biological activities or serve as building blocks for more complex molecules.
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